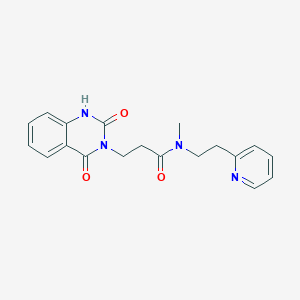
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the class of NEDD8-activating enzyme (NAE) inhibitors, which target the NEDD8-activating enzyme and prevent the activation of the NEDD8 protein. NEDD8 is a ubiquitin-like protein that plays a crucial role in regulating protein degradation and cell cycle progression. By inhibiting NAE and blocking the activation of NEDD8, MLN4924 can disrupt the function of the Cullin-RING ligases (CRLs), a family of ubiquitin ligases that are involved in the degradation of various proteins, including those that promote cell survival and proliferation.
Mécanisme D'action
As mentioned earlier, 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide inhibits the NEDD8-activating enzyme and prevents the activation of the NEDD8 protein. NEDD8 is required for the proper functioning of the Cullin-RING ligases (CRLs), which are involved in the degradation of various proteins. By inhibiting NAE and blocking the activation of NEDD8, 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide can disrupt the function of the CRLs and prevent the degradation of various proteins, including those that promote cell survival and proliferation. This leads to the accumulation of these proteins and the subsequent activation of the DNA damage response pathway and induction of apoptosis.
Biochemical and physiological effects:
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide has been shown to have several biochemical and physiological effects. The compound can induce apoptosis in cancer cells and inhibit tumor growth in various preclinical models. 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide has also been shown to induce DNA damage and activate the DNA damage response pathway. Additionally, the compound can inhibit the NF-κB pathway, which is involved in regulating inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide has several advantages for lab experiments. The compound has been extensively studied, and various preclinical models have been established to evaluate its potential in cancer treatment. Additionally, the compound has been shown to have a broad-spectrum activity against various cancer types, making it a promising candidate for further development. However, there are also several limitations to using 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide in lab experiments. The compound has a short half-life and is rapidly metabolized, which can limit its efficacy in vivo. Additionally, the compound can have off-target effects, which can complicate the interpretation of the results.
Orientations Futures
There are several future directions for the development and application of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy in vivo. This can involve the development of prodrugs or the use of drug delivery systems to improve the compound's stability and bioavailability. Another direction is the identification of biomarkers that can predict the response to 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide treatment. This can help to identify patients who are most likely to benefit from the treatment and improve the overall efficacy of the compound. Additionally, the combination of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide with other anticancer agents or immunotherapies can be explored to improve the overall efficacy of the treatment.
Méthodes De Synthèse
The synthesis of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide involves several steps, including the formation of the quinazoline ring and the attachment of the pyridine and propanamide moieties. The synthesis has been described in detail in several research articles, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide has been extensively studied for its potential in cancer treatment. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in various preclinical models. The mechanism of action of 3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide involves the inhibition of CRLs and the subsequent accumulation of various proteins that are critical for cell cycle progression and survival. This leads to the activation of the DNA damage response pathway and the induction of apoptosis.
Propriétés
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-22(12-9-14-6-4-5-11-20-14)17(24)10-13-23-18(25)15-7-2-3-8-16(15)21-19(23)26/h2-8,11H,9-10,12-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRXXOKWFLPKNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-styryl-2-[3-(trifluoromethyl)benzyl]-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2988657.png)
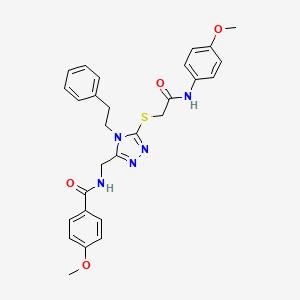
![3-((2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)benzonitrile](/img/structure/B2988659.png)
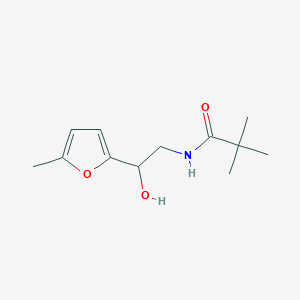
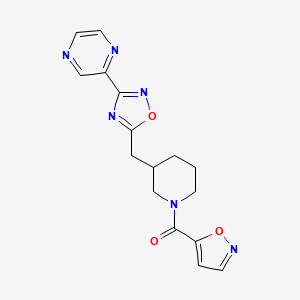

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2988666.png)
![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2988669.png)
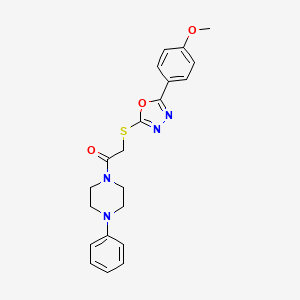
![2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2988674.png)
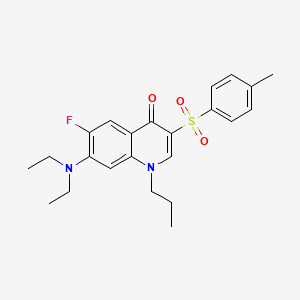
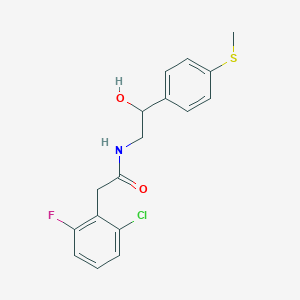
![1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2988677.png)